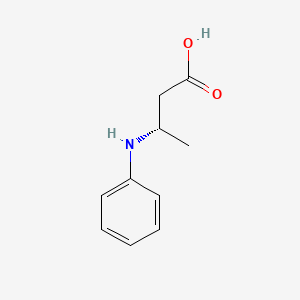

(S)-3-(Phenylamino)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-anilinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGNIWAMJJDYMZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Aspects and Synthetic Approaches for S 3 Phenylamino Butanoic Acid

Contextualization within β-Amino Acid Chemistry

Significance of β-Amino Acid Scaffolds in Organic Synthesis

β-Amino acids are valuable building blocks in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and peptidomimetics. hilarispublisher.comrsc.orgchemrxiv.orgresearchgate.net Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts distinct conformational properties. This structural difference allows for the creation of novel peptide-like structures, known as β-peptides, which can adopt stable secondary structures like helices, sheets, and turns. hilarispublisher.com These β-peptides often exhibit enhanced resistance to enzymatic degradation by proteases compared to natural peptides, making them attractive for the development of new therapeutic agents. chemrxiv.orgnih.gov

Furthermore, the β-amino acid framework is a key structural component in various biologically active natural products with diverse activities, including anticancer, antibacterial, and antifungal properties. hilarispublisher.comrsc.org The versatility of the β-amino acid scaffold also extends to its use as a precursor for the synthesis of other important organic compounds, such as β-lactams, which are core structures in many antibiotic drugs.

The Role of Chirality in β-Amino Acid Chemistry

The synthesis of enantiomerically pure β-amino acids is, therefore, a primary focus in organic chemistry. hilarispublisher.commdpi.comresearchgate.net Controlling the stereochemistry during synthesis allows for the preparation of specific stereoisomers, which is essential for studying their individual biological activities and for the development of effective and selective drugs. The demand for enantiopure β-amino acids has driven the development of numerous asymmetric synthetic methods.

Asymmetric Synthetic Methodologies for (S)-3-(Phenylamino)butanoic Acid

The synthesis of enantiomerically pure this compound and other chiral β-amino acids relies on asymmetric synthetic strategies. These methods aim to create the desired stereocenter with high selectivity.

Enantioselective Approaches to β-Amino Acid Derivatives

Catalytic asymmetric synthesis is a powerful tool for the efficient production of chiral β-amino acids. psu.edursc.orgrsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: The asymmetric hydrogenation of β-dehydroamino acid derivatives is a highly atom-economical method for preparing β-amino acids. psu.edursc.org This reaction involves the addition of hydrogen across a carbon-carbon double bond in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. hilarispublisher.compsu.edu The choice of catalyst and the geometry of the starting enamine are crucial for achieving high enantioselectivity. hilarispublisher.com

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another key strategy for synthesizing β-amino acids. oup.comchinesechemsoc.orgthieme-connect.com In the context of synthesizing this compound, this could involve the asymmetric addition of an amine to an α,β-unsaturated ester or acid. Organocatalysts, such as chiral primary β-amino acids or their salts, have proven effective in catalyzing these reactions under mild conditions, affording high yields and enantioselectivities. oup.commdpi.com Transition metal catalysts, for instance, those based on copper, have also been developed for asymmetric aza-Michael additions. chinesechemsoc.org A titanium-catalyzed Michael addition of O-benzylhydroxylamine to α,β-unsaturated N-acylated 1,3-oxazolidinones has also been reported as a route to β-amino acid precursors. rsc.org

Chiral auxiliary-mediated synthesis is a classical yet reliable method for controlling stereochemistry. mdpi.comthieme-connect.com This approach involves covalently attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of β-amino acids, chiral auxiliaries such as Evans oxazolidinones or sulfinamides can be employed. thieme-connect.comnih.gov For instance, the diastereoselective addition of an enolate derived from a chiral N-acyloxazolidinone to an imine (a Mannich-type reaction) can establish the desired stereocenters. acs.org Similarly, the addition of nucleophiles to sulfinyl imines, where the sulfinyl group acts as the chiral auxiliary, provides a versatile route to chiral amines and subsequently β-amino acids. thieme-connect.com While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal.

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. google.comacs.org For the synthesis of this compound, the organocatalytic asymmetric aza-Michael addition represents a highly effective and atom-economical strategy. beilstein-journals.org This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. beilstein-journals.org

The key to this enantioselective transformation lies in the use of chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, which can activate the substrates and control the stereochemical outcome of the reaction. beilstein-journals.orgscispace.com For instance, a chiral diphenylprolinol silyl (B83357) ether can catalyze the tandem aza-Michael-aldol reaction between 2-aminobenzaldehydes and enals to produce 1,2-dihydroquinolines with high enantioselectivity. scispace.com While a direct organocatalytic synthesis of this compound is not extensively detailed in the provided literature, the principles can be applied. The reaction would involve the addition of aniline (B41778) to a crotonate ester, catalyzed by a suitable chiral organocatalyst. The catalyst would form a transient chiral intermediate with one of the reactants, directing the approach of the other and thereby establishing the desired stereocenter.

A variety of organocatalysts have been developed for aza-Michael reactions, including bifunctional catalysts that possess both a Brønsted acid and a Brønsted base moiety. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high reactivity and stereoselectivity. beilstein-journals.org The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and enantiomeric excess.

| Catalyst Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Primary-Tertiary Diamine | Enone Carbamates | 2-Substituted Piperidines | High yields (75-95%) and up to 99% ee. Co-catalyst (TFA) assists in iminium intermediate formation. | beilstein-journals.org |

| 9-epi-9-amino-9-deoxyquinine | 4-Nitrophthalimide and α,β-Unsaturated Ketones | Michael Adducts | Moderate to good yields (49-98%) with excellent ee (95-99%). | beilstein-journals.org |

| Diphenylprolinol Trimethylsilyl (B98337) Ether | 2-Aminobenzaldehydes and Enals | 1,2-Dihyroquinolines | High yields (90%) and high ee (>99%) via a tandem aza-Michael-aldol reaction. | scispace.com |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides another robust strategy for obtaining enantiomerically pure compounds. This approach often involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Evans oxazolidinones are a widely used class of chiral auxiliaries for the stereoselective alkylation of enolates. santiago-lab.comwilliams.edu In the context of synthesizing this compound, an Evans auxiliary derived from a chiral amino alcohol could be acylated with a propionyl group. williams.edu The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, thus leading to a highly diastereoselective alkylation. uwindsor.ca For the synthesis of the target molecule, a phenylamino (B1219803) group would need to be introduced. This could potentially be achieved through the reaction of the chiral enolate with an electrophilic source of the phenylamino group.

Alternatively, a chiral sulfinamide, such as Ellman's auxiliary, can be employed. uwindsor.ca Condensation of the chiral sulfinamide with a ketone or aldehyde generates a chiral sulfinylimine. The subsequent addition of a nucleophile to the imine is directed by the chiral sulfinyl group, leading to the formation of a new stereocenter with high diastereoselectivity. uwindsor.ca For the synthesis of this compound, a chiral sulfinylimine derived from a β-ketoester could be subjected to reduction or the addition of an organometallic reagent to install the desired stereochemistry.

| Chiral Auxiliary | Reaction Type | Key Principle | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Enolate Alkylation | The bulky substituent on the oxazolidinone directs the approach of the electrophile to the opposite face of the enolate. | santiago-lab.comwilliams.edu |

| Ellman's Sulfinamide | Addition to Sulfinylimines | The chiral sulfinyl group directs the nucleophilic attack on the imine carbon, controlling the formation of the new stereocenter. | uwindsor.ca |

Resolution of Racemic 3-(Phenylamino)butanoic Acid Precursors

Resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. lumenlearning.com This can be achieved through chemical or enzymatic methods.

Chemical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. lumenlearning.com Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. lumenlearning.comlibretexts.org Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound.

For the resolution of racemic 3-(phenylamino)butanoic acid, a chiral base or acid can be used as the resolving agent. For instance, a chiral amine like (R)-1-phenylethylamine can be reacted with the racemic acid to form two diastereomeric salts: (R)-amine-(S)-acid and (R)-amine-(R)-acid. lumenlearning.com These salts can then be separated based on their differential solubility in a suitable solvent. Subsequent acidification of the separated diastereomeric salts would liberate the enantiomerically pure this compound and (R)-3-(phenylamino)butanoic acid. Similarly, a chiral acid like (+)-tartaric acid can be used to resolve a racemic amino compound. libretexts.orgrsc.org

Enzymatic resolution offers a green and highly selective alternative to chemical methods. dalalinstitute.com This technique utilizes the stereospecificity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. dalalinstitute.com This results in a mixture of the unreacted enantiomer and a new product, which can then be separated.

In the case of 3-(phenylamino)butanoic acid, a kinetic resolution can be performed on its racemic ester derivative. A lipase, for example, could selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. For instance, a study on the hydrolase-catalyzed kinetic resolution of (±)-ethyl 3-phenylbutanoate showed that certain lipases could selectively hydrolyze the (R)-ester, allowing for the isolation of the enriched (S)-ester. libretexts.org The efficiency and enantioselectivity of the resolution are highly dependent on the choice of enzyme, substrate, and reaction conditions. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. lumenlearning.com

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomers. | Applicable to a wide range of compounds. | Often requires trial-and-error to find a suitable resolving agent and solvent; maximum 50% yield for the desired enantiomer without a racemization step. | lumenlearning.comlibretexts.org |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may not be active for all substrates; maximum 50% yield for the desired enantiomer in a standard kinetic resolution. | libretexts.orgdalalinstitute.com |

Atom-Economical and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. Atom economy, a key concept in green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. psu.edu

One of the most effective ways to make a chemical process greener is to eliminate or reduce the use of organic solvents, which are often volatile, flammable, and toxic. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, and easier work-up procedures. nih.govrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. chim.itmdpi.com This is achieved through the efficient and rapid heating of the reaction mixture by microwave irradiation. oatext.com

In the context of synthesizing compounds structurally related to this compound, microwave irradiation has been successfully employed. For instance, the synthesis of 4-oxo-2-butenoic acids, which are versatile intermediates, has been achieved through a microwave-assisted aldol (B89426) condensation of methyl ketone derivatives with glyoxylic acid. nih.gov This method offers a simple procedure using accessible starting materials to produce the desired products in moderate to excellent yields. nih.gov Another example is the microwave-assisted synthesis of thiazole-fused thiosemicarbazones, where the initial cyclization step is carried out under microwave irradiation, demonstrating the broad applicability of this technology in heterocyclic chemistry. chim.it While specific literature detailing the microwave-assisted synthesis of this compound itself is not prevalent, the successful application of MAOS for similar structures suggests its high potential for a more efficient and environmentally friendly route to this compound and its derivatives. mdpi.comoatext.com

A general procedure for a microwave-assisted reaction could involve dissolving the reactants, such as a methyl ketone and glyoxylic acid monohydrate, in a suitable solvent like methanol (B129727) within a microwave vial. nih.gov A catalyst, such as pyrrolidine, is added, and the sealed vial is irradiated in a microwave reactor at a specific temperature for a set duration. nih.gov The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC). oatext.com

| Reaction Type | Reactants | Catalyst | Conditions | Outcome |

| Aldol Condensation | Methyl ketone, Glyoxylic acid | Pyrrolidine | Microwave irradiation, 60°C, 8h | 4-Oxo-2-butenoic acids |

| Knoevenagel Condensation | Aromatic aldehyde, Cyanoacetamide | Ammonium (B1175870) acetate (B1210297) | Microwave irradiation, 160-320W, 30-60s | α,β-unsaturated compounds |

| Cyclization | Substituted phenylthioureas, 3-chloropentane-2,4-dione | - | Microwave irradiation | Thiazole derivatives |

Stereochemical Control and Purity in this compound Synthesis

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture. libretexts.org It is calculated as the difference between the relative abundance of the two enantiomers. libretexts.org For instance, a mixture containing 75% of the (R)-enantiomer and 25% of the (S)-enantiomer has an enantiomeric excess of 50%. libretexts.org

Several analytical techniques are employed to determine the enantiomeric excess of chiral carboxylic acids like this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method. rsc.orgnih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool. The use of chiral derivatizing agents, such as those prepared from C2-symmetrical diamines, can convert enantiomers into diastereomers, which can then be distinguished and quantified by ³¹P NMR. nih.gov Circular dichroism (CD) spectroscopy can also be utilized, where the differential absorption of left and right circularly polarized light by the chiral molecule is measured. nih.gov Calibration curves can be created to correlate the CD signal intensity with the enantiomeric excess. nih.gov

Enhancing enantiomeric excess often involves either kinetic resolution or asymmetric synthesis. In kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. nih.gov This method is limited to a theoretical maximum yield of 50% for a single enantiomer. nih.gov Asymmetric synthesis, on the other hand, aims to create a chiral product from a prochiral substrate, with the potential for a 100% theoretical yield of the desired enantiomer. nih.gov This is often achieved using chiral catalysts or auxiliaries. nih.gov

The stereoselectivity of a reaction, which determines the preferential formation of one stereoisomer over another, is influenced by a multitude of factors. In the synthesis of chiral molecules like this compound, understanding and controlling these factors is paramount for achieving high enantiomeric purity.

Catalyst and Ligand: The choice of catalyst and the chiral ligand coordinated to it are often the most critical factors. In transition metal-catalyzed reactions, the structure of the chiral ligand creates a chiral environment around the metal center, which directs the approach of the substrate and influences the stereochemical outcome of the reaction. For example, in the copper-catalyzed asymmetric hydrosilylation of N-aryl β-enamino esters, different chiral diphosphine ligands like (S)-P-Phos and (S)-SEGPHOS can lead to varying enantioselectivities and reaction conversions. rsc.org

Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact stereoselectivity. Lower reaction temperatures often lead to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of intermediates. Additives, such as bases or co-solvents, can also play a crucial role. For instance, in certain glycosylation reactions, the addition of co-solvents like THF or diethyl ether can promote the formation of the α-stereoisomer. researchgate.net

Substrate Structure: The steric and electronic properties of the substrate itself can have a profound effect on stereoselectivity. The presence of bulky groups near the reacting center can sterically hinder one approach of the reagent, favoring the formation of a specific stereoisomer. Electron-donating or electron-withdrawing groups on the substrate can alter the electronic nature of the reaction center and influence the stability of transition states. rsc.orgresearchgate.net For example, in the conjugate reduction of β-aryl substituted N-aryl β-enamino esters, the presence of an electron-withdrawing group on the β-aryl group generally favors the reaction in terms of both activity and enantioselectivity. rsc.org

| Factor | Influence on Stereoselectivity | Example |

| Catalyst/Ligand | The chiral ligand creates a specific three-dimensional environment that favors the formation of one enantiomer. | Use of (S)-SEGPHOS ligand in Cu-catalyzed hydrosilylation leads to high ee. rsc.org |

| Temperature | Lower temperatures generally increase the energy difference between diastereomeric transition states, leading to higher ee. | |

| Solvent | Can affect catalyst solubility, stability of intermediates, and the reaction pathway. | Addition of THF in glycosylation reactions can favor α-stereoselectivity. researchgate.net |

| Substrate Sterics | Bulky groups on the substrate can block one face from attack, directing the reaction to the other face. | |

| Substrate Electronics | Electron-donating or withdrawing groups can alter the reactivity and the stability of transition states. | Electron-withdrawing groups on the β-aryl ring of enamino esters improve ee in conjugate reduction. rsc.org |

Historical and Contemporary Synthetic Routes to 3-(Phenylamino)butanoic Acid Derivatives

Historically, the synthesis of β-amino acids relied on several classical methods. psu.edu One common approach was the resolution of racemic mixtures, a process that separates enantiomers but is inherently inefficient, with a maximum yield of 50% for the desired enantiomer. nih.gov Another strategy involved the use of stoichiometric amounts of chiral auxiliaries. psu.edu In this method, a chiral auxiliary is attached to the substrate to direct a stereoselective reaction, and is subsequently removed. While effective, this approach requires additional steps for attaching and removing the auxiliary and is not atom-economical.

The homologation of α-amino acids, which involves extending the carbon chain of a readily available α-amino acid, was another established route. researchgate.net The Arndt-Eistert synthesis is a classic example of a homologation reaction that can be adapted for this purpose.

The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, is a fundamental C-C bond-forming reaction that can produce β-amino carbonyl compounds, which are precursors to β-amino acids. psu.eduunivie.ac.at However, the classical Mannich reaction often has limitations regarding its scope and chemoselectivity. univie.ac.at

Conjugate addition reactions, particularly the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, have also been a cornerstone in the synthesis of β-amino acids. psu.eduresearchgate.net

Modern synthetic chemistry has seen significant progress in the development of more efficient and highly stereoselective methods for the synthesis of N-phenyl-β-amino acids. A major focus has been on the development of catalytic asymmetric methods, which utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. psu.edu

Catalytic Asymmetric Conjugate Addition: The conjugate addition of amines to α,β-unsaturated esters remains a powerful strategy. Recent advancements include the use of copper(II) catalysts with chiral ligands for the asymmetric 1,4-reduction (hydrosilylation) of β-aryl-substituted N-aryl β-enamino esters. rsc.orgnih.gov This method can proceed in air and under mild conditions, offering a practical route to N-aryl β-amino acid derivatives with high enantioselectivities (up to 98% ee). rsc.orgnih.gov

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of β-enamino esters is another highly effective modern approach. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, have been developed to achieve excellent enantioselectivities. psu.edu

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a major field in asymmetric synthesis. Chiral Brønsted acids, for instance, have been explored for promoting asymmetric reactions like the aza-Henry reaction, which can be a step in the synthesis of β-amino acids. wisconsin.edu

Biocatalysis: Enzymes are increasingly used as catalysts for the synthesis of enantiopure β-amino acids. Transaminases, for example, can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from prochiral β-keto acids. nih.gov Aminomutases can catalyze the conversion of α-amino acids to their corresponding β-isomers. nih.govgoogle.com These biocatalytic methods offer high selectivity and operate under mild, environmentally benign conditions.

Regioselective and Chemoselective Transformations

The synthesis of β-amino acids such as this compound relies on precise control over the chemical reactions to ensure the correct arrangement of atoms in the final molecule. This control is defined by the principles of regioselectivity and chemoselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for forming a bond at one specific position over other possible positions. masterorganicchemistry.com

A key strategy for the synthesis of β-amino acids involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones can produce isoxazoles with high regioselectivity. organic-chemistry.org This type of transformation highlights the ability to control the position of the new carbon-nitrogen bond. Another approach involves the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, which serves as a method for producing 5-substituted pyridines with high regioselectivity. nih.gov

Enzymatic methods are particularly powerful for achieving high selectivity. Transaminases (TAs), for example, are used for the synthesis of optically pure β-amino acids. nih.gov These enzymes can be applied in two main ways: the kinetic resolution of a racemic mixture of β-amino acids or the asymmetric synthesis from a prochiral β-keto acid. nih.govresearchgate.net In a kinetic resolution, the enzyme selectively deaminates one enantiomer, leaving the other, desired enantiomer untouched. researchgate.net Asymmetric synthesis, conversely, involves the direct amination of a β-keto substrate to produce a single enantiomer, potentially achieving a theoretical yield of 100%. nih.gov

A novel chemical method that circumvents limitations of the classical Mannich reaction involves electrophilic amide activation combined with sulfonium (B1226848) rearrangements. univie.ac.at This technique offers a unique chemoselectivity, allowing for the synthesis of β-amino acid derivatives that would be difficult to obtain through traditional means. univie.ac.at Similarly, copper-catalyzed hydroamination of α,β-unsaturated esters provides a regioselective route to γ-amino acids, where the amine is selectively added to the β-position relative to the ester group. chinesechemsoc.org The choice of ligand in these metal-catalyzed reactions is crucial for controlling both regioselectivity and enantioselectivity. chinesechemsoc.org

The table below summarizes various selective transformations relevant to the synthesis of β-amino acids.

| Transformation Type | Reagents/Catalyst | Key Feature | Product Type |

| Asymmetric Synthesis nih.gov | Transaminase (TA) | Asymmetric amination of a prochiral β-keto acid. | Enantiopure β-amino acid |

| Kinetic Resolution researchgate.net | Transaminase (TA) | Selective deamination of one enantiomer from a racemic mixture. | Enantiopure β-amino acid |

| Electrophilic Amide Activation univie.ac.at | Electrophilic Amide Activator, Sulfinimine | Unique chemoselectivity and high enantioselectivity. | β-Amino acid derivative |

| Copper-Catalyzed Hydroamination chinesechemsoc.org | Cu(OAc)₂, (R)-DTBM-SegPhos | High regioselectivity and enantioselectivity. | Chiral γ-amino ester |

| Rhodium-Catalyzed Coupling nih.gov | Rh(III) catalyst | High regioselectivity in C-C bond formation. | Substituted pyridine |

Reaction Kinetics and Mechanistic Investigations of 3-(Phenylamino)butanoic Acid Formation

Understanding the reaction mechanisms behind the formation of 3-(phenylamino)butanoic acid is crucial for optimizing synthetic routes and improving yields and selectivity. Several mechanisms have been proposed and studied, spanning both enzymatic and chemical transformations.

In enzymatic syntheses using transaminases, the reaction typically follows a ping-pong bi-bi mechanism. nih.gov This process is divided into two half-reactions. In the first, the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor accepts the amino group from an amino donor, forming a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate and releasing a keto acid. In the second half-reaction, the PMP intermediate transfers the amino group to a β-keto acid acceptor (such as 3-oxo-3-phenylpropanoic acid), regenerating the PLP-bound enzyme and producing the desired β-amino acid. nih.govresearchgate.net

For chemical syntheses, various mechanisms are at play. The Michael addition of ammonia (B1221849) or amines to α,β-unsaturated compounds is a suggested pathway for β-amino acid formation. acs.org In a novel transformation developed by the Maulide group, the mechanism involves electrophilic amide activation followed by a sulfonium rearrangement. univie.ac.at Computational studies have been instrumental in dissecting this pathway, revealing that attractive London dispersion forces can favor the formation of a sterically more congested diastereomer, a counterintuitive result that highlights the complexity of the reaction coordinate. univie.ac.at

Another proposed mechanism for the formation of amino acids involves the reaction of α-, β-, or γ-oxo acids with ammonia, stemming from the identification of N-oxalylglycine as a precursor in formose-like reactions. acs.org This suggests that the oxidation of aldehydes to form oxo acids is a critical step. acs.org Biosynthetic pathways in nature also offer mechanistic insights, with many β-amino acids being formed through intramolecular rearrangement of an α-amino group, C-C bond rearrangement of glutamate, or the Michael addition of ammonia to α,β-unsaturated acyl intermediates. rsc.org

The table below outlines key features of different proposed reaction mechanisms.

| Reaction Type | Key Mechanistic Feature | Intermediates/Cofactors | Source |

| Transamination | Ping-pong bi-bi mechanism | Pyridoxal 5'-phosphate (PLP), Pyridoxamine 5'-phosphate (PMP) | nih.gov |

| Electrophilic Amide Activation | Sulfonium rearrangement | Electrophilically activated amide | univie.ac.at |

| Michael Addition | Nucleophilic addition of ammonia/amine to an α,β-unsaturated system | Enolate/aza-enolate | acs.org |

| Biosynthesis (Aminomutase) | Intramolecular rearrangement of an amino group | MIO-dependent or Radical SAM enzymes | rsc.org |

Kinetic studies provide quantitative data on reaction rates, helping to optimize conditions and understand the efficiency of synthetic steps. For the formation of this compound and related compounds, kinetic analyses have been applied to both enzymatic and chemical methods.

In the context of enzymatic synthesis, kinetic resolution is a powerful technique where the enzyme reacts at a significantly different rate with the two enantiomers of a racemic substrate. researchgate.net The progress of this resolution can be monitored over time to determine kinetic parameters. For example, the ω-transaminase from Sphaerobacter thermophilus has been engineered to enhance its activity for the kinetic resolution of β- and γ-amino acids, achieving excellent conversions (~50%) and high enantiomeric excess (>99%). researchgate.net

Kinetic analysis of amine dehydrogenases (AmDHs) used for the synthesis of chiral amino acids from keto acids also provides valuable data. Studies on an AmDH mutant showed increased activity for the synthesis of (S)-4-aminopentanoic acid, achieving 97% conversion of 500 mM levulinic acid in a 200 mL reaction. researchgate.net Such studies typically involve measuring product formation over time under varying substrate concentrations to determine key kinetic parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

For chemical reactions, kinetic studies often involve monitoring the disappearance of a reactant or the appearance of a product, frequently using spectrophotometry. ijiset.com In the oxidation of a related compound, 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid, the reaction was found to follow pseudo-first-order kinetics with respect to the oxidant. ijiset.com Similar studies on the oxidation of other 4-oxo acids also indicated a first-order reaction with respect to the oxidant concentration. While not a direct synthesis of the target molecule, these studies illustrate the methodologies used to determine reaction order and rate constants.

The following table presents data from a kinetic study on the enzymatic reductive amination of different β-keto ester substrates, demonstrating the applicability and efficiency of the biocatalytic system. researchgate.net

| Substrate | Product | Conversion (%) |

| β-keto ester 1 | Corresponding β-amino acid | 18 |

| β-keto ester 2 | Corresponding β-amino acid | 25 |

| β-keto ester 3 | Corresponding β-amino acid | 48 |

| (R)-3-amino-4-(2,4,5-triflurophenyl) butanoic acid intermediate | Sitagliptin intermediate | 82 |

Chemical Transformations and Advanced Applications of S 3 Phenylamino Butanoic Acid

Derivatization and Functionalization Strategies

The strategic modification of (S)-3-(Phenylamino)butanoic acid at its key functional groups enables the synthesis of a broad spectrum of derivatives with potential applications in various fields of chemical and pharmaceutical research.

Amide Bond Formations

The carboxylic acid moiety of this compound is readily converted to amides through various coupling methods. These reactions are fundamental in peptide synthesis and for the creation of novel bioactive compounds. The use of coupling reagents is a common strategy to facilitate amide bond formation by activating the carboxylic acid.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction rates and suppress side reactions. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine.

Table 1: Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Reaction Conditions |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Anhydrous organic solvent (e.g., DCM, DMF), Room temperature |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Anhydrous organic solvent (e.g., DMF), Room temperature |

| HATU | DIPEA | Anhydrous DMF, Room temperature |

The reaction of this compound with a primary or secondary amine in the presence of a suitable coupling reagent and base affords the corresponding amide derivative. The choice of reagents and reaction conditions can be tailored to the specific amine being coupled to optimize yield and purity. ajchem-a.com

Esterification and Transesterification Reactions

The carboxylic acid group can also be converted to esters, which are valuable intermediates in organic synthesis and can also possess biological activity. Fischer esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven reaction, and the removal of water is often necessary to drive the reaction to completion.

Alternatively, esterification can be achieved under milder conditions using alkylating agents, such as alkyl halides, in the presence of a base. For instance, the reaction of this compound with methyl iodide in the presence of a non-nucleophilic base like cesium carbonate would yield the corresponding methyl ester. While specific examples for this compound are not prevalent in the provided search results, the general principles of esterification are applicable. mdpi.com

Transesterification, the conversion of one ester to another, can also be employed, typically catalyzed by an acid or a base. This method is useful for introducing different alkyl groups into the ester functionality.

Modifications at the Phenylamino (B1219803) Moiety

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The amino group is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst. youtube.com

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

These modifications can significantly alter the electronic and steric properties of the molecule, which can be crucial for modulating its biological activity or for its use in further synthetic transformations.

Diversification of the Butanoic Acid Backbone

The butanoic acid backbone of this compound offers several positions for modification. N-alkylation of the secondary amine can be achieved using alkyl halides in the presence of a base. More advanced methods, such as borrowing hydrogen catalysis with ruthenium or iridium complexes, allow for the N-alkylation using alcohols, with water as the only byproduct. researchgate.net

Alkylation at the α-carbon (C2) can be achieved by first protecting the amino and carboxylic acid groups, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be reacted with an alkyl halide. nih.govnih.gov This allows for the introduction of various alkyl substituents at the position adjacent to the carboxyl group.

Formation of Heterocyclic Derivatives Incorporating the β-Amino Acid Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form nitrogen-containing heterocyles.

One important class of heterocycles that can be synthesized are dihydropyrimidinones, via a Biginelli-type reaction. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov By analogy, derivatives of this compound could potentially be used to construct similar heterocyclic scaffolds. For example, the amino group could react with a β-dicarbonyl compound to form an enamine, which could then undergo cyclization. nih.gov

Role as a Chiral Building Block in Complex Molecular Synthesis

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. The stereocenter at the C3 position can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules.

Its utility as a chiral synthon is demonstrated in its potential incorporation into larger, biologically active molecules. For instance, β-amino acids are known components of various natural products and pharmaceuticals. researchgate.net The phenylamino group provides a scaffold that can be further elaborated, while the carboxylic acid and amino functionalities allow for its integration into peptide chains or other complex structures.

The application of this compound and its derivatives in the synthesis of bioactive compounds is an active area of research. For example, derivatives of N-substituted-β-amino acids containing a 2-hydroxyphenyl moiety have been synthesized and shown to possess antimicrobial and antifungal activities. mdpi.com This highlights the potential of using this chiral building block to generate novel therapeutic agents.

Construction of Enantiomerically Pure Natural Product Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motif is present in numerous biologically active compounds. The synthesis of β-phenylalanine derivatives, which are close structural relatives, is of significant interest in medicinal chemistry due to their presence in natural products with therapeutic potential. Methodologies for creating diverse β-phenylalanine derivatives often involve biocatalytic and asymmetric synthesis approaches to ensure high enantioselectivity. nih.gov The development of synthetic routes to enantiomerically pure β-amino acids is crucial for accessing these complex natural product analogues. researchgate.netresearchgate.net The principles of diversity-oriented synthesis, starting from common building blocks, can be applied to generate libraries of natural product analogs from precursors like this compound. mdpi.com

Synthesis of Conformationally Constrained Peptidomimetics

The incorporation of β-amino acids, such as this compound, into peptide chains is a well-established strategy for creating peptidomimetics with enhanced stability and novel secondary structures. These "β-peptides" are resistant to enzymatic degradation and can adopt predictable helical or sheet-like conformations. The design of bioactive β-peptides often involves mimicking the structure of known α-peptides. rsc.org

The introduction of conformational constraints is a key strategy in peptidomimetic design to improve biological activity and selectivity. lifechemicals.comnih.govresearchgate.net While specific studies detailing the synthesis of conformationally constrained peptidomimetics directly from this compound are limited, the general principles of using β-amino acids to create structurally defined scaffolds are widely applied. These strategies include the formation of cyclic peptides and the incorporation of rigidifying elements.

Incorporation into Diverse Heterocyclic Systems

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can participate in cyclization reactions to form rings of different sizes and functionalities.

β-Lactams: The β-lactam ring is a core structural feature of many important antibiotics. The synthesis of enantiomerically pure β-lactams is a significant area of research. nih.govresearchgate.net One of the primary methods for their synthesis is the Staudinger cycloaddition between a ketene (B1206846) and an imine. While direct synthesis from this compound is not explicitly detailed in readily available literature, β-amino acids are fundamental precursors to chiral 3-amino-β-lactams. mdpi.com The synthesis of these compounds often involves the use of chiral auxiliaries to control the stereochemistry. mdpi.com

Quinolones: Quinolones are a class of broad-spectrum antibacterial agents. Their synthesis often involves the cyclization of N-arylanthranilic acids or related intermediates. While no direct synthesis of quinolones from this compound is reported, the N-phenylamino moiety suggests its potential as a building block for quinolone analogues. Synthetic strategies for quinolones include Conrad-Limpach-Knorr reactions and transition metal-catalyzed C-H activation. researchgate.net

Benzodiazepines: Benzodiazepines are a class of psychoactive drugs. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a β-dicarbonyl compound or a β-amino acid derivative. The structure of this compound provides the necessary components for the formation of a 1,5-benzodiazepine ring system. Various catalysts, including solid acids, have been employed to facilitate this condensation. researchgate.net

Utility as a Chiral Ligand or Catalyst Precursor

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands for asymmetric catalysis.

Design and Synthesis of Chiral Ligands from this compound

Chiral ligands are crucial for enantioselective transition metal-catalyzed reactions. utexas.edu Amino acids are a readily available source of chirality and have been extensively used in the synthesis of privileged ligands. mdpi.com While the direct synthesis of ligands from this compound is not widely reported, its derivatives, such as β-amino alcohols and β-aminophosphines, are known classes of effective chiral ligands. The synthesis of such ligands typically involves the reduction of the carboxylic acid to an alcohol, followed by further functionalization. The modular nature of amino acid-derived ligands allows for systematic tuning of their steric and electronic properties.

Evaluation in Asymmetric Catalytic Reactions

Ligands derived from chiral β-amino acids have been successfully employed in a variety of asymmetric catalytic reactions. For instance, chiral β-amino alcohols have been used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines, achieving good enantioselectivities. nih.govnih.gov Chiral phosphine (B1218219) ligands, a cornerstone of asymmetric catalysis, can also be synthesized from β-amino acid precursors and have shown high efficiency in reactions like asymmetric allylic alkylation. researchgate.net The evaluation of these ligands involves screening them in benchmark reactions to determine their effectiveness in terms of yield and enantiomeric excess.

Metal-Organic Frameworks and Coordination Chemistry Applications

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Amino acids are attractive building blocks for MOF synthesis due to their chirality and the presence of multiple coordination sites. uab.cat The incorporation of chiral amino acid-based linkers can lead to the formation of homochiral MOFs with potential applications in enantioselective separations and catalysis. nih.gov While the use of this compound as a linker in MOF synthesis is not specifically documented, the general principle of using functionalized amino acids to create multivariate MOFs is an active area of research. nih.gov The functional groups on the amino acid linker can influence the properties and catalytic activity of the resulting MOF. rsc.org

Advanced Characterization and Theoretical Analysis of S 3 Phenylamino Butanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of (S)-3-(Phenylamino)butanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, specific chemical shifts and coupling constants reveal the connectivity of the protons. For instance, the methyl group protons (CH₃) typically appear as a doublet, coupling with the adjacent methine proton (CH). The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid will present as a multiplet, while the methine proton will also show a multiplet due to coupling with both the methyl and methylene protons. The aromatic protons of the phenyl group will resonate in the downfield region of the spectrum. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found at a low field. The carbon atoms of the phenyl ring will have distinct signals in the aromatic region, and the aliphatic carbons of the butanoic acid chain will appear at higher fields. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the structural assignment. COSY spectra show correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.60 (d) | ~16.67 |

| CH₂ | ~2.98-3.24 (m) | ~37.29 |

| CH | ~5.04-5.12 (m) | ~48.39 |

| Aromatic H | ~6.92-7.58 (m) | - |

| Aromatic C | - | ~99.42-147.78 |

| COOH | ~12.32 (br s) | ~172.58 |

| Note: Data is based on a closely related derivative, 3-[(2-((3-Chloroquinoxalin-2-yl)oxy)phenyl)amino]butanoic acid, and serves as a representative example. mdpi.com Actual values for this compound may vary. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. ontosight.ai

The IR spectrum will prominently feature a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. Bending vibrations for the C-H bonds of the aromatic ring and the aliphatic chain will also be present in the fingerprint region (below 1500 cm⁻¹). clockss.orgnist.govdocbrown.info

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Sharp, medium |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, sharp |

| C-N (Amine) | 1250-1350 | Medium |

| C-H (Aromatic) | 3000-3100 | Sharp, weak |

| C-H (Aliphatic) | 2850-3000 | Sharp, medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound. ontosight.ai The molecular formula is C₁₀H₁₃NO₂, corresponding to a molecular weight of 179.22 g/mol . vulcanchem.com

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 179. Subsequent fragmentation can occur through various pathways, such as the loss of the carboxylic acid group (-COOH) or cleavage of the C-C bonds in the butanoic acid chain. nist.govdocbrown.info

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z 180. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be observed at m/z 178. wiley-vch.de

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy, specifically Circular Dichroism (CD), is essential for confirming the enantiomeric purity of this compound. Since the molecule is chiral, its (S)- and (R)-enantiomers will interact differently with circularly polarized light. The CD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer. By comparing the experimental CD spectrum to that of a known standard or through theoretical calculations, the absolute configuration and enantiomeric excess can be determined.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the absolute configuration and solid-state structure of this compound. By analyzing the diffraction pattern of a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule. This technique unambiguously confirms the (S)-configuration at the chiral center. mdpi.comrsc.org

The crystal structure also provides valuable information about intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid and amine groups of adjacent molecules. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful tools to complement experimental data and provide deeper insights into the properties of this compound. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict various properties, including:

Optimized Geometry: Theoretical calculations can determine the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography.

Spectroscopic Properties: NMR chemical shifts, IR vibrational frequencies, and CD spectra can be simulated computationally. Comparing these theoretical spectra with experimental results can aid in the assignment of complex spectra and confirm the structural elucidation.

Electronic Properties: Molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments can be calculated to understand the reactivity and intermolecular interactions of the molecule.

Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule in solution and its interactions with solvent molecules or biological targets. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules. biointerfaceresearch.com By utilizing functionals like B3LYP with basis sets such as 6-31+G(d), researchers can accurately model the geometric and electronic properties of compounds like this compound. biointerfaceresearch.com These calculations provide insights into the molecule's stability, reactivity, and potential interaction sites. dergipark.org.tr

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a greater propensity for chemical reactions. researchgate.net

For this compound, the HOMO is primarily localized over the phenyl ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carboxylic acid group, suggesting this region is susceptible to nucleophilic attack. The precise energies of these orbitals and the resulting energy gap can be calculated using DFT methods. mdpi.com These theoretical calculations are invaluable for predicting how the molecule will interact with other chemical species. youtube.com

Table 1: Calculated Frontier Orbital Energies and Related Quantum Chemical Parameters for this compound

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Electronegativity (χ) | (I + A) / 2 | - |

| Chemical Hardness (η) | (I - A) / 2 | - |

| Chemical Softness (S) | 1 / (2η) | - |

| Electrophilicity Index (ω) | χ² / (2η) | - |

Note: Specific values require dedicated DFT calculations for this compound and are represented here as placeholders.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), typically using a color spectrum where red indicates negative potential and blue indicates positive potential. uni-muenchen.demdpi.com

For this compound, the MEP map would likely show a region of high electron density (red) around the carboxylic acid group's oxygen atoms and the nitrogen atom of the amino group, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The phenyl ring would exhibit a mixed potential, while the areas around the hydrogen atoms would show a more positive potential (blue), indicating their susceptibility to nucleophilic attack. ucsb.edu This detailed charge landscape is crucial for understanding intermolecular interactions and predicting the molecule's binding orientation with receptors or other molecules. mdpi.com

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its biological activity. nih.gov For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. Computational methods, such as force-field calculations (e.g., MMFF94) and DFT, are employed to identify the most stable, low-energy conformers. researchgate.net

The process involves systematically rotating the molecule's rotatable bonds to generate a variety of conformations. researchgate.net Each of these conformers then undergoes energy minimization to find its most stable geometry. upenn.eduresearchgate.net This process identifies the global minimum energy conformation, which is the most likely structure the molecule will adopt, as well as other low-energy conformers that may also be biologically relevant. nih.gov The relative energies of these conformers determine their population distribution at a given temperature. Understanding these preferred conformations is critical for predicting how the molecule will fit into a binding site. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. bonvinlab.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and flexibility in a simulated environment, often including a solvent like water. bonvinlab.orgfrontiersin.org

By running MD simulations, one can explore the molecule's conformational landscape, which is a representation of all possible conformations and the energy barriers between them. plos.orgaps.org This provides a more complete understanding of the molecule's flexibility and the transitions between different conformational states. plos.org The resulting trajectories can be analyzed to identify dominant conformations and understand the dynamic processes that govern the molecule's function. researchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. biointerfaceresearch.com For this compound, this would include predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov

Predicted IR spectra can help in assigning vibrational modes to the observed experimental peaks. nist.gov Calculated NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation and assignment of experimental spectra. clockss.org The prediction of electronic transitions through Time-Dependent DFT (TD-DFT) can help interpret UV-Vis absorption spectra. dergipark.org.tr The agreement between predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. biointerfaceresearch.com

Table 2: Theoretically Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| FT-IR | Vibrational Frequencies (cm⁻¹) | - |

| C=O stretch | ~1700-1725 | |

| N-H stretch | ~3300-3500 | |

| C-H stretch (aromatic) | ~3000-3100 | |

| C-H stretch (aliphatic) | ~2850-2960 | |

| ¹H NMR | Chemical Shifts (ppm) | - |

| Phenyl protons | ~6.5-7.5 | |

| CH proton | - | |

| CH₂ protons | - | |

| CH₃ protons | - | |

| NH proton | - | |

| OH proton | - | |

| ¹³C NMR | Chemical Shifts (ppm) | - |

| Carbonyl carbon | ~170-180 | |

| Aromatic carbons | ~110-150 | |

| Aliphatic carbons | ~20-60 |

Note: Specific experimental values are required for a direct comparison. The values provided are typical ranges for the respective functional groups.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are indispensable for determining the purity and, crucially for a chiral molecule like this compound, the enantiomeric excess (e.e.). nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. nih.govd-nb.info

For enantiomeric excess determination, a chiral stationary phase (CSP) is used in either HPLC or GC. asianpubs.org The CSP interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. asianpubs.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. nih.gov The development of a robust and reliable chromatographic method is essential for quality control in the synthesis of enantiomerically pure compounds. ekb.eg A variety of chiral columns are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving good separation. nih.gov

Table 3: Common Chromatographic Conditions for Chiral Analysis

| Parameter | HPLC | GC |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD) | Chiral Stationary Phase (e.g., Chiraldex) |

| Mobile Phase/Carrier Gas | n-Hexane/Ethanol/Diethylamine | Helium, Hydrogen |

| Detector | UV-Vis Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Analysis Time | 10-30 minutes | 15-45 minutes |

High-Performance Liquid Chromatography (HPLC) (Chiral and Achiral)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both purity assessment (achiral HPLC) and the critical separation of its enantiomers (chiral HPLC).

Achiral Analysis: Achiral, or standard reversed-phase HPLC, is primarily used to determine the chemical purity of this compound. The analysis typically involves a C18 (ODS) column and a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector, as the phenyl group provides a strong chromophore. Derivatization with reagents like phenyl isothiocyanate can also be employed to enhance UV detection and chromatographic performance. researchgate.net

Chiral Analysis: The separation of this compound from its (R)-enantiomer is crucial for its characterization. This is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose (3,5-dimethylphenylcarbamate)), are highly effective for this purpose. nih.govphenomenex.com These separations can be performed in various modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com

Another successful approach involves macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., Astec CHIROBIOTIC T). sigmaaldrich.com These columns are particularly well-suited for the direct analysis of underivatized amino acids and their analogues, operating effectively with aqueous-organic mobile phases compatible with mass spectrometry. sigmaaldrich.com The choice of mobile phase, which can include solvents like hexane (B92381)/isopropanol for normal phase or methanol/acetonitrile with aqueous buffers for reversed phase, is critical for achieving optimal resolution. chromatographyonline.com The Pirkle-type CSPs, which function based on π-electron acceptor/π-electron donor interactions, also offer a versatile option for separating a wide range of chiral compounds, including carboxylic acids. registech.com

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Achiral (Reversed-Phase) | Chiral (Polysaccharide CSP) | Chiral (Macrocyclic Glycopeptide CSP) |

|---|---|---|---|

| Column | C18 (ODS), 5 µm, 250 x 4.6 mm | Chiralpak® AD-H or Lux® i-Amylose-3, 5 µm | Astec® CHIROBIOTIC® T, 5 µm |

| Mobile Phase | A: 0.1 M Ammonium Acetate, pH 6.4 B: Acetonitrile researchgate.net | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) chromatographyonline.com | Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01 v/v/v) |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at 254 nm | UV at 220 nm or 254 nm | UV at 254 nm or LC-MS |

| Purpose | Purity Assessment | Enantiomeric Separation | Direct Enantiomeric Separation |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com However, direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine) that can lead to poor peak shape and irreversible adsorption on the column. jfda-online.com

To overcome these limitations, chemical derivatization is a mandatory prerequisite for GC analysis. jfda-online.com This process converts the polar -COOH and -NH groups into less polar, more volatile derivatives. Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions. Research has documented the analysis of the ethyl ester of 3-(phenylamino)butanoic acid by GC-MS. myfoodresearch.com

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert both the carboxylic acid and the amine groups into their corresponding trimethylsilyl (B98337) (TMS) derivatives.

Acylation: The amine group can be acylated using anhydrides like trifluoroacetic anhydride (B1165640) (TFAA).

Once derivatized, the compound can be analyzed, typically by GC coupled with a Mass Spectrometry (GC-MS) detector, which allows for both quantification and structural confirmation based on the fragmentation pattern. nih.govnorden.org The separation is usually performed on a capillary column with a non-polar or medium-polarity stationary phase. jfda-online.com

Table 2: Typical GC/MS Conditions for Derivatized this compound

| Parameter | Value / Description |

|---|---|

| Derivatization | Esterification (e.g., with ethanol/H+) followed by Acylation (e.g., with TFAA) |

| Column | DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness ijpsonline.com |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 80 °C, hold 2 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

| Purpose | Identification and quantification of the derivatized analyte |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. libretexts.org For the synthesis of this compound, TLC is an invaluable tool for qualitatively tracking the consumption of starting materials and the formation of the product. figshare.com

The separation on a TLC plate occurs as a mobile phase moves up a stationary phase by capillary action. libretexts.org Compounds separate based on their differential affinity for the two phases, which is influenced by factors like polarity. researchgate.net For monitoring a reaction producing this compound, a typical stationary phase would be silica (B1680970) gel on an aluminum or glass plate. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation between the reactants and the product. A common eluent system might consist of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) to modulate the polarity.

Spots are visualized under UV light (due to the phenyl ring) or by staining with a reagent that reacts with one of the functional groups. libretexts.org Ninhydrin (B49086) is a common stain for compounds with primary or secondary amine groups, producing a characteristic colored spot. researchgate.net The progress of the reaction is assessed by comparing the relative intensity of the spots corresponding to the starting material and the product over time. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components on the chromatogram. libretexts.orgnih.gov

Table 3: Typical TLC Conditions for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum-backed plates researchgate.net |

| Mobile Phase (Eluent) | Dichloromethane / Methanol (e.g., 9:1 v/v) or Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Application | Sample spotted on the baseline using a capillary tube |

| Development | In a closed chamber saturated with the eluent vapor |

| Visualization | 1. UV lamp (254 nm) 2. Staining with ninhydrin solution followed by gentle heating researchgate.net |

| Observation | Disappearance of starting material spot(s) and appearance of a new product spot with a distinct Rƒ value. |

Emerging Research Directions and Future Perspectives

Unexplored Synthetic Pathways and Methodological Development

While established methods for the synthesis of β-amino acids exist, the quest for more efficient, stereoselective, and versatile routes remains a vibrant area of research. For (S)-3-(Phenylamino)butanoic acid, several innovative approaches are being investigated to overcome the limitations of classical methods like the Mannich reaction, which can be restricted by substitution patterns and chemoselectivity. univie.ac.at

Recent developments include the use of electrophilic amide activation and sulfonium (B1226848) rearrangements to formally achieve the products of a Mannich reaction but with different starting materials and a unique reaction mechanism. univie.ac.at This approach has shown promise in circumventing issues associated with the traditional process. univie.ac.at Another novel strategy involves the utilization of the CO2 radical anion, generated through electrochemical or photochemical means, as a key intermediate for the synthesis of β-amino acids from N-Ac-enamides. chemrxiv.org This method highlights the potential of carbon dioxide as a sustainable building block in organic synthesis. chemrxiv.org

Furthermore, biocatalytic methods are gaining prominence. Engineered enzymes, such as aspartase B mutants, have been successfully employed for the synthesis of β-amino acids like (R)-β-amino butyric acid and (S)-β-phenylalanine, demonstrating high conversion efficiencies and purity. whiterose.ac.uk Lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts also presents an efficient enzymatic route to enantiomerically pure β-amino acids. mdpi.com The development of transaminase-based dynamic kinetic resolution offers a powerful biocatalytic method for preparing β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov

These emerging synthetic strategies offer pathways to not only this compound but also a wide array of other β-amino acids with diverse functionalities, paving the way for the discovery of new molecules with unique properties.

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with flow chemistry and automation offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. For the production of this compound and related β-amino acids, these technologies are beginning to make a notable impact.

Automated synthesis systems have been developed for the production of L-[β-11C]amino acids, demonstrating the potential for rapid and controlled synthesis of labeled compounds for research and diagnostic purposes. nih.gov Such systems can incorporate immobilized enzyme columns, ensuring the purity of the final product. nih.gov The application of automated solid-phase peptide synthesis (SPPS) has also been explored for incorporating β-amino acids into peptide chains, providing insights into optimizing reaction conditions for these less common building blocks. whiterose.ac.uk

Flow chemistry, with its precise control over reaction parameters, is particularly well-suited for many of the newer synthetic methodologies. For instance, photochemical and electrochemical reactions, such as those utilizing the CO2 radical anion, can be seamlessly integrated into flow reactors, allowing for safer handling of reactive intermediates and easier scalability. chemrxiv.org The development of catalytic 'hydrogen borrowing' methodologies for carbon-nitrogen bond formation, a key step in many β-amino acid syntheses, can also benefit from the enhanced efficiency and control offered by flow systems. springernature.com